The compound possesses a quinazoline core structure, a bicyclic aromatic ring system consisting of a fused benzene and pyrimidine ring. Attached to the 4th position of the quinazoline core is an aniline group (-C6H4-NH2), with a bromine atom (Br) substituting at the 3rd position of the phenyl ring within the aniline group. Additionally, two ethoxy groups (-OC2H5) are present at the 6th and 7th positions of the quinazoline core [].
This structure offers several notable aspects:
Information on decomposition pathways is also currently unavailable.
Data on the specific physical and chemical properties of 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline, such as melting point, boiling point, and solubility, is not yet publicly available.
The primary function of 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline is believed to be EGFR inhibition []. EGFR is a protein involved in cell growth and proliferation. Overexpression or mutations in EGFR are implicated in various cancers []. By inhibiting EGFR, this compound may potentially play a role in cancer treatment. However, the detailed mechanism of action, including binding site and downstream effects, requires further investigation.
4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline (also known as N-(3-bromophenyl)-6,7-diethoxyquinazolin-4-amine or EGFR-IN-80) has been investigated for its potential to inhibit Epidermal Growth Factor Receptor (EGFR), a protein involved in cell growth and proliferation. Studies have shown that the compound exhibits cytotoxic activity against various cancer cell lines, including those derived from lung, breast, and colon cancers [].
Research suggests that 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline may possess antibacterial properties. Studies have reported its activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli []. However, further investigation is needed to determine its efficacy and potential clinical applications.
Limited research suggests that 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline may have additional potential applications in scientific research. These include: